molecular formula C19H23FN2OS2 B2553424 2-(1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl diethylcarbamodithioate CAS No. 325743-76-8

2-(1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl diethylcarbamodithioate

Cat. No.: B2553424
CAS No.: 325743-76-8
M. Wt: 378.52
InChI Key: OLNHNLQFLATNDR-UHFFFAOYSA-N
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Description

This compound features a 1H-pyrrole core substituted with a 4-fluorophenyl group at the 1-position and methyl groups at the 2- and 5-positions. The 3-position of the pyrrole is linked to a 2-oxoethyl group, which is further functionalized with a diethylcarbamodithioate moiety. The 4-fluorophenyl substituent enhances lipophilicity and may influence biological interactions via halogen bonding or π-π stacking .

Properties

IUPAC Name

[2-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] N,N-diethylcarbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2OS2/c1-5-21(6-2)19(24)25-12-18(23)17-11-13(3)22(14(17)4)16-9-7-15(20)8-10-16/h7-11H,5-6,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNHNLQFLATNDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)SCC(=O)C1=C(N(C(=C1)C)C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

A comparative analysis of structurally related compounds reveals critical variations in substituents and functional groups, which impact physicochemical and biological properties:

Compound Key Structural Features Molecular Formula Key Differences
Target Compound 4-fluorophenyl, diethylcarbamodithioate, 2-oxoethyl linker C₁₉H₂₂FN₂OS₂ Reference standard for comparisons.
2-(3,5-Dibromo-2-hydroxyphenyl)-2-oxoethyl diethylcarbamodithioate Dibromo-hydroxyphenyl, hydroxyl group C₁₃H₁₅Br₂NO₂S₂ Bromine substituents and hydroxyl group increase polarity and hydrogen-bonding potential.
2-[1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate 4-bromophenyl, benzothiazine-acetate group C₂₄H₂₂BrN₃O₃S Bromine vs. fluorine; benzothiazine-acetate replaces diethylcarbamodithioate.
1-(2-(1-(4-Cyanophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)piperidin-4-yl carbamate derivatives 4-cyanophenyl, piperidinyl-carbamate C₂₉H₃₄N₄O₃ (example) Cyano group enhances electron-withdrawing effects; carbamate vs. dithiocarbamate.

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